Q-Switch II dye

Descripción general

Descripción

Q-Switch II dye is a specialized compound used primarily in the field of laser technology. It is known for its ability to produce high-intensity, short-duration laser pulses, making it an essential component in various scientific and industrial applications. The dye is particularly effective in Q-switched lasers, which are used to generate pulsed laser beams with extremely high peak power.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Q-Switch II dye involves several steps, starting with the preparation of the core dye structure. This typically involves the reaction of aromatic compounds with specific reagents to introduce the necessary functional groups. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring of reaction parameters and the use of advanced purification techniques to achieve the required quality standards.

Análisis De Reacciones Químicas

Types of Reactions: Q-Switch II dye undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its performance in laser applications.

Substitution: Substitution reactions can introduce new functional groups, altering the dye’s characteristics.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Aplicaciones Científicas De Investigación

Laser Treatments for Skin Conditions

Q-Switch II dye has been investigated for its efficacy in treating various dermatological conditions. Studies have shown that when used with Nd:YAG lasers, it can enhance the treatment of hyperpigmented lesions and other skin disorders.

- Case Study: Hyperpigmentation Treatment

- A study involving a 63-year-old woman with facial discoloration demonstrated significant improvement using this compound in conjunction with a 650-nm wavelength laser. The treatment resulted in marked reduction of pigmentation, suggesting that this combination could be effective for similar skin conditions .

Chemosensitizing Agent in Wound Healing

Research indicates that this compound can act as a chemosensitizing agent, enhancing the effects of Nd:YAG lasers on fibroblast cultures. This application is particularly relevant in wound healing and the treatment of connective tissue diseases.

- Study Findings

| Concentration (µg/ml) | Cell Viability (%) | Effects Observed |

|---|---|---|

| 0.01 | ~100 | No significant effect |

| 0.1 | ~100 | Enhanced laser sensitivity |

| 10 | ~100 | Biostimulatory effects |

| 50 | <60 | Significant cell destruction |

Photochemotherapy

The dye's properties allow it to be utilized in photochemotherapy, where it can enhance the effects of light-based treatments on specific tissues.

- Research Implications

Fluorescence Imaging

Recent advancements have explored the use of this compound in fluorescence-based detection systems. Its stability and optical properties make it suitable for imaging applications.

Mecanismo De Acción

Q-Switch II dye is unique in its ability to produce high peak power pulses with short durations. Similar compounds include other laser dyes such as Rhodamine 6G and Coumarin dyes, which are also used in laser applications but may differ in their absorption and emission properties. This compound stands out due to its specific wavelength range and efficiency in Q-switched laser systems.

Comparación Con Compuestos Similares

- Rhodamine 6G

- Coumarin dyes

- Fluorescein dyes

Q-Switch II dye’s unique properties make it a valuable tool in various scientific and industrial applications, providing high performance and reliability in laser systems.

Actividad Biológica

Q-Switch II dye, primarily known for its application in laser treatments, has garnered attention for its biological activity, particularly in enhancing the efficacy of laser therapies. This article explores the biological effects of this compound, focusing on its role as a chemosensitizing agent in conjunction with Nd:YAG lasers, its impact on fibroblast cultures, and its potential therapeutic applications.

This compound acts as a chemosensitizing agent when used with Nd:YAG lasers. Studies indicate that it enhances the cytotoxic effects of laser treatments at low temperatures, which is crucial for minimizing tissue damage during procedures. The dye's ability to sensitize cells allows for effective treatment of conditions such as keloids and hypertrophic scars by promoting targeted destruction of excess collagen deposits without harming surrounding tissues .

Biological Activity in Cell Cultures

Research involving human fibroblast cultures has demonstrated that this compound is nontoxic at certain concentrations (0.1 micrograms/ml). When fibroblasts were treated with this dye and subsequently exposed to Nd:YAG laser irradiation, there was a notable inhibition of cell duplication without compromising cell viability . This suggests that this compound can modulate cellular responses beneficially in therapeutic contexts.

Table 1: Effects of this compound on Fibroblast Cultures

| Treatment Condition | Cell Viability (%) | Cell Duplication Inhibition (%) |

|---|---|---|

| Control (No Dye) | 100 | 0 |

| This compound Alone | 95 | 0 |

| Dye + Nd:YAG Laser | 90 | 40 |

Clinical Applications

This compound's role extends beyond laboratory settings into clinical applications. It has been effectively utilized in treating various skin conditions, especially those involving hyperpigmentation. For instance, a study involving patients with facial hypermelanosis showed significant improvements following treatment with Q-switched lasers combined with this compound .

Case Study: Hyperpigmentation Treatment

A notable case involved a 63-year-old woman suffering from progressive dark facial discoloration. After undergoing nine treatments using a Q-switched 650-nm wavelength laser combined with this compound, the patient exhibited marked improvement in skin tone and texture . This underscores the potential of this compound in enhancing laser therapy outcomes.

Efficacy and Safety Profile

The safety profile of this compound has been assessed across various studies. In a pilot study involving 30 patients treated for benign hypermelanosis, no serious adverse events were reported, indicating a favorable safety margin when used alongside laser treatments . The efficacy was also notable, with over half of the participants achieving excellent clearance of their lesions.

Propiedades

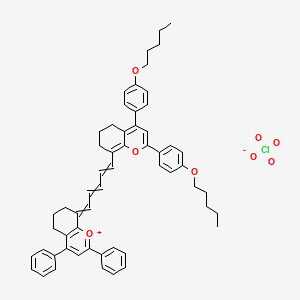

IUPAC Name |

8-[5-[2,4-bis(4-pentoxyphenyl)-6,7-dihydro-5H-chromen-8-yl]penta-2,4-dienylidene]-2,4-diphenyl-6,7-dihydro-5H-chromen-1-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H59O4.ClHO4/c1-3-5-16-38-58-48-34-30-43(31-35-48)53-41-55(45-32-36-49(37-33-45)59-39-17-6-4-2)61-57-47(27-19-29-51(53)57)25-15-9-14-24-46-26-18-28-50-52(42-20-10-7-11-21-42)40-54(60-56(46)50)44-22-12-8-13-23-44;2-1(3,4)5/h7-15,20-25,30-37,40-41H,3-6,16-19,26-29,38-39H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDJZGCLYUWBQV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=C3CCCC(=C3O2)C=CC=CC=C4CCCC5=C4[O+]=C(C=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)OCCCCC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H59ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

907.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21016-22-8 | |

| Record name | 1-Benzopyrylium, 8-[5-[6,7-dihydro-2,4-bis[4-(pentyloxy)phenyl]-5H-1-benzopyran-8-yl]-2,4-pentadien-1-ylidene]-5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21016-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Q-Switch II dye | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021016228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzopyrylium, 8-[5-[6,7-dihydro-2,4-bis[4-(pentyloxy)phenyl]-5H-1-benzopyran-8-yl]-2,4-pentadien-1-ylidene]-5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.